molecular formula C12H15NO5 B14367480 5-Nitro-2-furanacrylic acid, pentyl ester CAS No. 91642-47-6

5-Nitro-2-furanacrylic acid, pentyl ester

Cat. No.: B14367480
CAS No.: 91642-47-6
M. Wt: 253.25 g/mol
InChI Key: RSYSOIMXRBSJQJ-UHFFFAOYSA-N
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Description

5-Nitro-2-furanacrylic acid, pentyl ester is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a nitro group attached to the furan ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-furanacrylic acid, pentyl ester typically involves the esterification of 5-Nitro-2-furanacrylic acid with pentanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-furanacrylic acid, pentyl ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium hydroxide or hydrochloric acid for hydrolysis.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: 5-Amino-2-furanacrylic acid, pentyl ester.

    Reduction: 5-Nitro-2-furanacrylic acid.

    Substitution: Various substituted furanacrylic acid esters.

Scientific Research Applications

5-Nitro-2-furanacrylic acid, pentyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties due to the presence of the nitro group.

    Medicine: Explored as a potential drug candidate for the treatment of bacterial infections.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Nitro-2-furanacrylic acid, pentyl ester involves the interaction of the nitro group with biological targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The ester group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-2-furanacrylic acid, methyl ester: Similar structure but with a methyl ester group instead of a pentyl ester group.

    5-Nitro-2-furancarboxylic acid: Lacks the acrylic acid moiety and ester group.

    2-Furancarboxylic acid, 5-nitro-, methyl ester: Similar structure but with a different ester group.

Uniqueness

5-Nitro-2-furanacrylic acid, pentyl ester is unique due to its specific ester group, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it a valuable compound for specific applications where these properties are desired.

Properties

CAS No.

91642-47-6

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

pentyl 3-(5-nitrofuran-2-yl)prop-2-enoate

InChI

InChI=1S/C12H15NO5/c1-2-3-4-9-17-12(14)8-6-10-5-7-11(18-10)13(15)16/h5-8H,2-4,9H2,1H3

InChI Key

RSYSOIMXRBSJQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C=CC1=CC=C(O1)[N+](=O)[O-]

Origin of Product

United States

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